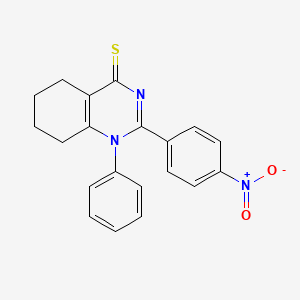

2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

2-(4-Nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a bicyclic heterocyclic compound featuring a partially hydrogenated quinazoline core substituted with a phenyl group at position 1 and a 4-nitrophenyl group at position 2. The thione moiety at position 4 is critical to its electronic and reactive properties.

Properties

IUPAC Name |

2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-23(25)16-12-10-14(11-13-16)19-21-20(26)17-8-4-5-9-18(17)22(19)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYCFOKJGDGKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent like Lawesson’s reagent or phosphorus pentasulfide to yield the desired thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features showed significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Biological Research

Enzyme Inhibition

this compound has been identified as a potential inhibitor of specific enzymes linked to disease pathways. For example, it has shown inhibitory effects on certain kinases involved in cancer progression. This property makes it a candidate for further development as a therapeutic agent targeting specific signaling pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In vitro studies indicate its potential to protect neuronal cells from oxidative stress-induced damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Synthesis of Nanomaterials

The compound has been utilized in the synthesis of novel nanomaterials with enhanced properties. For instance, it can serve as a precursor for the development of nanocomposites that exhibit improved electrical conductivity and mechanical strength. These materials have potential applications in electronics and energy storage devices.

Photochemical Applications

Due to its unique structural characteristics, this compound is being explored for photochemical applications. Its ability to absorb light at specific wavelengths makes it suitable for use in photodynamic therapy and solar energy conversion technologies.

Data Summary Table

| Application Area | Description | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant cytotoxicity against MCF-7 and HeLa |

| Antimicrobial properties | Inhibitory effects on Staphylococcus aureus | |

| Biological Research | Enzyme inhibition | Potential kinase inhibitors |

| Neuroprotective effects | Protection against oxidative stress | |

| Materials Science | Synthesis of nanomaterials | Improved electrical conductivity |

| Photochemical applications | Potential use in photodynamic therapy |

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Bulkier substituents (e.g., 4-methoxyphenyl in ) increase molecular weight and polarity.

- Solubility : Methoxy groups (e.g., in ) improve solubility in polar solvents, whereas alkyl chains (e.g., propan-2-yl in ) enhance lipophilicity.

Spectral Characteristics

Spectral data for analogous compounds (Table 2) highlight trends in IR and NMR profiles:

Analysis :

Biological Activity

2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O2S

- Molecular Weight : 330.41 g/mol

- CAS Number : 1222-98-6

The compound features a hexahydroquinazoline core with a nitrophenyl substituent and a thione functional group, which contribute to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated the ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes leading to cell death.

Study on Antimicrobial Activity

A study conducted on various derivatives of hexahydroquinazoline indicated that compounds with the nitrophenyl group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 2-(4-nitrophenyl)-1-phenyl... | 32 | 64 |

| Standard Antibiotic | 16 | 32 |

Study on Antioxidant Properties

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound scavenged free radicals effectively. The IC50 value was determined to be 25 µg/mL, indicating a potent antioxidant effect compared to other known antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.